

"diallyl oxalate molecular structure and formula"

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Compound of Interest		
Compound Name:	Diallyl oxalate	
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Diallyl Oxalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl oxalate (DAO), with the chemical formula C₈H₁₀O₄, is an organic compound classified as a diallyl ester of oxalic acid.[1][2] This technical guide provides a detailed overview of the molecular structure, chemical formula, and key physicochemical properties of **diallyl oxalate**. It further outlines a representative experimental protocol for its synthesis via the esterification of oxalic acid and allyl alcohol and discusses its application in the synthesis of monoalkyl oxalates. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectroscopy, are summarized to aid in the characterization of this compound.

Molecular Structure and Chemical Formula

Diallyl oxalate consists of an oxalate core with two allyl groups attached to the oxygen atoms of the carboxyl groups.[2]

Chemical Formula: C₈H₁₀O₄[1]

IUPAC Name: bis(prop-2-enyl) oxalate[2]

CAS Number: 615-99-6[1]



- SMILES: C=CCOC(=O)C(=O)OCC=C[2]
- InChl Key: BKXRKRANFLFTFU-UHFFFAOYSA-N[2]

Below is a 2D representation of the molecular structure of **diallyl oxalate**.

$$C=CCOC(=O)C(=O)OCC=C$$

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A 2D representation of **Diallyl Oxalate**.

Physicochemical Properties

A summary of the key quantitative data for **diallyl oxalate** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	170.16 g/mol	[2]
Density	1.1582 g/cm³ at 20 °C	[1]
Boiling Point	217 °C	[1]
Flash Point	86.6 °C	[1]
Refractive Index	1.446	[1]
XLogP3	1.7	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	7	[3]
Exact Mass	170.05790880	[3]
Topological Polar Surface Area	52.6 Ų	[3]



Synthesis of Diallyl Oxalate

While a specific detailed experimental protocol for the synthesis of **diallyl oxalate** is not readily available in the searched literature, a general and common method for the synthesis of dialkyl oxalates is through the Fischer esterification of oxalic acid with the corresponding alcohol.[4] The following is a representative protocol adapted for the synthesis of **diallyl oxalate**.

Reaction:

HOOC-COOH + 2 CH2=CHCH2OH → CH2=CHCH2OOC-COOCH2CH=CH2 + 2 H2O

Experimental Protocol: Esterification of Oxalic Acid with Allyl Alcohol

Materials:

- Oxalic acid (anhydrous or dihydrate)
- Allyl alcohol
- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oxalic acid, a molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.
- Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.



- Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent and excess allyl alcohol.
- The crude **diallyl oxalate** can be purified by vacuum distillation.

Spectroscopic Data

The following tables summarize the available spectral data for **diallyl oxalate**. While specific peak assignments were not found in the search results, the data sources are provided.

¹H NMR Spectroscopy

Instrument: Varian A-60D[3]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available			

¹³C NMR Spectroscopy

Source of Sample: Pfaltz & Bauer, Inc.[3]

Chemical Shift (ppm)	Assignment
Data not available	



Infrared (IR) Spectroscopy

• Technique: Capillary Cell: Neat[3]

• Source of Sample: Pfaltz & Bauer, Inc.[3]

Wavenumber (cm ⁻¹)	Description
Data not available	

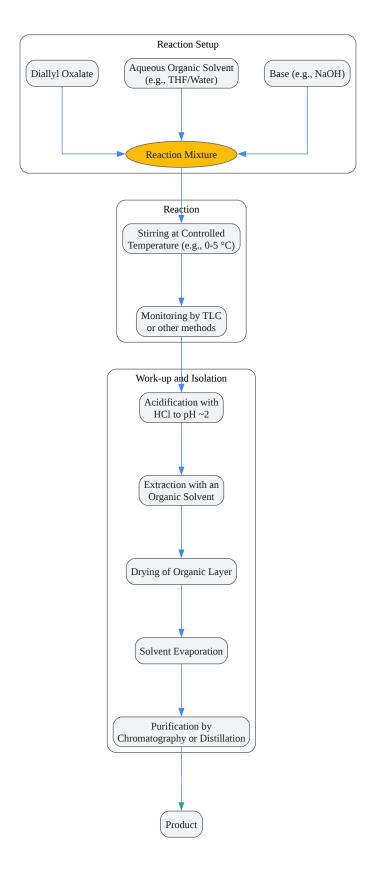
Applications in Organic Synthesis: Synthesis of Monoalkyl Oxalates

Diallyl oxalate serves as a precursor in the synthesis of monoalkyl oxalates, which are valuable building blocks in organic chemistry. The selective monohydrolysis of a symmetric diester like **diallyl oxalate** can yield the corresponding monoester.

Experimental Workflow for the Synthesis of Monoallyl Oxalate

The following diagram illustrates the general workflow for the selective monohydrolysis of **diallyl oxalate** to produce monoallyl oxalate.





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Workflow for the synthesis of monoallyl oxalate.



Conclusion

Diallyl oxalate is a versatile chemical compound with well-defined physical and chemical properties. This guide has provided a comprehensive overview of its molecular structure, formula, and key data points. While a detailed, peer-reviewed synthesis protocol is not widely documented, the general principles of esterification are applicable. The spectroscopic data provided, though incomplete in detailed assignments, offer a basis for the characterization of this compound. Its utility as a precursor for monoalkyl oxalates highlights its importance in synthetic organic chemistry. Further research into its applications and reaction mechanisms will continue to be of interest to the scientific community.

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